2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene
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Overview
Description
2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene is an organic compound characterized by the presence of chloromethyl, chlorophenyl, sulfanyl, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene typically involves the chloromethylation of 1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene. This reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under anhydrous conditions. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The sulfanyl and methoxy groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenylthio)acetic acid
- 4-Chlorophenylacetic acid
- 2-(Chloromethyl)-4-methylquinazoline
Uniqueness
2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
56096-56-1 |
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Molecular Formula |
C14H12Cl2OS |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
2-(chloromethyl)-1-(4-chlorophenyl)sulfanyl-4-methoxybenzene |
InChI |
InChI=1S/C14H12Cl2OS/c1-17-12-4-7-14(10(8-12)9-15)18-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3 |
InChI Key |
VBNUZGYMYGCANC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)CCl |
Origin of Product |
United States |
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